![molecular formula C12H17NO2 B1649950 Methyl 3-(4-aminophenyl)-3-methylbutanoate CAS No. 1092286-42-4](/img/structure/B1649950.png)
Methyl 3-(4-aminophenyl)-3-methylbutanoate
Overview
Description
“Methyl 3-(4-aminophenyl)-3-methylbutanoate” is a chemical compound with the CAS Number: 6555-06-2 . It has a molecular weight of 193.25 . The IUPAC name for this compound is “methyl 3-(4-aminophenyl)butanoate” and its InChI Code is 1S/C11H15NO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-aminophenyl)-3-methylbutanoate” can be represented by the InChI Code: 1S/C11H15NO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 . This indicates that the compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 3-(4-aminophenyl)-3-methylbutanoate” is a liquid at room temperature . The compound is stored at room temperature and shipped under normal conditions .Scientific Research Applications
Pharmaceuticals: Targeting Tyrosine Kinases
“Methyl 3-(4-aminophenyl)-3-methylbutanoate” may serve as a precursor in synthesizing compounds like Imatinib, a therapeutic agent used to treat leukemia by inhibiting tyrosine kinases . The compound’s structure allows for the formation of hydrogen bonds and hydrophobic interactions, crucial for its therapeutic efficacy.
Polymer Science: Advanced Polyimides
In polymer science, this compound could be involved in the synthesis of novel homopolyimides. These polymers exhibit high thermal performance and stability, making them suitable for gas separation applications . The introduction of non-coplanar groups enhances their solubility and processability.
Material Science: Gas Separation Membranes
The compound’s derivatives can be used to design and synthesize materials with specific free volume characteristics for gas separation. This is particularly relevant for creating membranes that separate gases like CO2, O2, and N2 efficiently .
Safety and Hazards
The safety data sheet for “Methyl 3-(4-aminophenyl)-3-methylbutanoate” indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
properties
IUPAC Name |
methyl 3-(4-aminophenyl)-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-11(14)15-3)9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUIBYVBGPLDKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257249 | |
Record name | Methyl 4-amino-β,β-dimethylbenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-aminophenyl)-3-methylbutanoate | |
CAS RN |
1092286-42-4 | |
Record name | Methyl 4-amino-β,β-dimethylbenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092286-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-β,β-dimethylbenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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